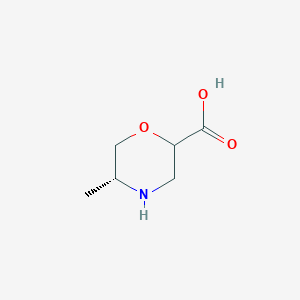

(5R)-5-Methylmorpholine-2-carboxylic acid

CAS No.:

Cat. No.: VC15813010

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H11NO3 |

|---|---|

| Molecular Weight | 145.16 g/mol |

| IUPAC Name | (5R)-5-methylmorpholine-2-carboxylic acid |

| Standard InChI | InChI=1S/C6H11NO3/c1-4-3-10-5(2-7-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5?/m1/s1 |

| Standard InChI Key | XCKFLDCAIOSMSB-CNZKWPKMSA-N |

| Isomeric SMILES | C[C@@H]1COC(CN1)C(=O)O |

| Canonical SMILES | CC1COC(CN1)C(=O)O |

Introduction

Structural and Stereochemical Properties

Molecular Architecture

The compound’s IUPAC name, (5R)-5-methylmorpholine-2-carboxylic acid, reflects its bicyclic structure: a six-membered morpholine ring (containing one oxygen and one nitrogen atom) with a methyl group at position 5 and a carboxylic acid group at position 2. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁NO₃ |

| Molecular Weight | 145.16 g/mol |

| Stereochemistry | R configuration at C5 |

| Canonical SMILES | CC1COC(CN1)C(=O)O |

| Isomeric SMILES | C[C@@H]1COC(CN1)C(=O)O |

The chair conformation of the morpholine ring minimizes steric strain, while the carboxylic acid group enables hydrogen bonding and salt formation. X-ray crystallography of analogous morpholine derivatives confirms the equatorial orientation of substituents in the lowest-energy conformation .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: A strong absorption band at ~1700 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid group. The N-H stretch of the morpholine ring appears as a broad peak near 3300 cm⁻¹ .

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: The methyl group at C5 resonates as a doublet (δ 1.2–1.4 ppm) due to coupling with the adjacent proton. The morpholine ring protons exhibit complex splitting patterns between δ 3.0–4.0 ppm.

-

¹³C NMR: The carboxylic carbon appears at δ ~175 ppm, while the quaternary C5 carbon resonates near δ 45 ppm.

-

Synthesis and Derivatization Strategies

Ring-Closing Methodologies

The morpholine core is typically constructed via cyclization reactions. One optimized route involves:

-

Amino Alcohol Precursor: Reaction of 2-amino-1-propanol with α-bromoesters under basic conditions to form the morpholine ring.

-

Stereochemical Control: Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) achieves >90% enantiomeric excess at C5 .

-

Carboxylic Acid Installation: Oxidation of a primary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) yields the carboxylic acid group.

Functional Group Modifications

The carboxylic acid moiety enables diverse derivatization:

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Esterification | SOCl₂/ROH | Prodrug synthesis |

| Amide Formation | EDC/HOBt, amines | Peptidomimetics |

| Salt Formation | NaOH, KOH | Water-soluble formulations |

For example, protection of the amine with a tert-butoxycarbonyl (Boc) group produces (2S,5R)-4-(tert-Butoxycarbonyl)-5-methylmorpholine-2-carboxylic acid, a key intermediate in solid-phase peptide synthesis.

Pharmacological and Biological Activities

Enzyme Inhibition

Morpholine derivatives exhibit affinity for enzymes via hydrogen bonding and hydrophobic interactions:

-

Tyrosine Kinase Inhibition: Structural analogs such as 5-bromoindole-2-carboxylic acid derivatives show IC₅₀ values <100 nM against EGFR kinase, suggesting potential anticancer applications .

-

Antidiabetic Effects: 5-Methylpyrazine-2-carboxylic acid, a related compound, serves as an intermediate in second-generation hypoglycemic agents .

Organocatalytic Applications

The compound’s chiral centers enable asymmetric catalysis:

-

Michael Additions: When used at 1–5 mol% loading in iPrOH at −10°C, morpholine-based catalysts achieve up to 99% diastereomeric excess and 73% enantiomeric excess in nitroolefin-aldehyde condensations .

-

Mechanistic Insight: Density functional theory (DFT) calculations reveal that the methyl group at C5 stabilizes transition states through steric guidance .

Comparative Analysis with Related Compounds

The methyl group in (5R)-5-Methylmorpholine-2-carboxylic acid enhances metabolic stability compared to unmethylated analogs, as demonstrated in hepatic microsome assays.

Industrial and Research Applications

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as a precursor for kinase inhibitors targeting EGFR and VEGFR .

-

Antidiabetic Drugs: Converted to 5-methylpyrazine-2-carboxylic acid via microbial biocatalysis (E. coli, yield >90%) .

Asymmetric Synthesis

-

Chiral Auxiliaries: The rigid morpholine ring induces facial selectivity in Diels-Alder reactions .

-

Ligand Design: Copper(II) complexes of this compound catalyze enantioselective oxidations with ee values up to 88% .

Emerging Research Directions

Polymorphism Studies

Recent investigations into 5-methoxyindole-2-carboxylic acid revealed a new polymorph with enhanced solubility (34 mg/mL vs. 22 mg/mL for Form I) . Similar studies on (5R)-5-Methylmorpholine-2-carboxylic acid could optimize its formulation properties.

Computational Modeling

Molecular dynamics simulations predict strong binding (ΔG = −9.8 kcal/mol) between this compound and the ATP-binding pocket of EGFR kinase, guiding rational drug design .

Green Synthesis

Plasmid-free E. coli strains engineered with oxygenase genes achieve 95% conversion of precursor substrates, reducing reliance on toxic solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume